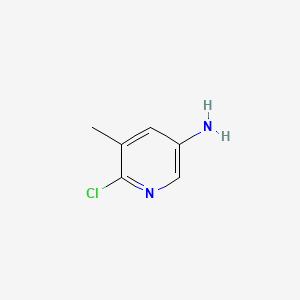

6-Chloro-5-methylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBISZPNLZFTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485485 | |

| Record name | 6-Chloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-82-2 | |

| Record name | 6-Chloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-chloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridin-3-amine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and agrochemicals. Its unique arrangement of a chlorine atom, a methyl group, and an amino group on the pyridine ring imparts specific reactivity and structural characteristics that make it a sought-after intermediate for the construction of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse scaffolds with potential biological activity.

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below. While some experimentally determined values are available, others are predicted and should be used as a guide.

| Property | Value | Source |

| CAS Number | 38186-82-2 | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 140 - 145 °F / 60 - 63 °C | |

| Boiling Point | 478 °F / 248 °C (Predicted) | |

| Solubility | Limited solubility in water; Soluble in some organic solvents like ethanol and dichloromethane. | [1] |

| pKa | 4.60 ± 0.20 (Predicted) | |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) |

Molecular Structure and Reactivity

The structure of this compound, featuring an amino group and a methyl group at the 3- and 5-positions, and a chlorine atom at the 6-position of the pyridine ring, is crucial to its chemical behavior. The pyridine ring itself is an electron-deficient aromatic system. The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.

The amino group at the 3-position is a versatile functional handle. It can act as a nucleophile, undergo diazotization, or be used in coupling reactions to introduce further molecular diversity. The methyl group at the 5-position can influence the steric and electronic properties of the molecule and its derivatives.

Caption: Structure of this compound.

Synthesis and Manufacturing

A general approach involves the reaction of a halogenated pyridine derivative with an appropriate aminating agent.[1] For instance, a potential starting material could be 2,5-dichloro-3-methylpyridine. The challenge in such a synthesis lies in achieving regioselectivity, as the two chlorine atoms will have different reactivities towards nucleophilic substitution. The chlorine at the 2-position (ortho to the nitrogen) is generally more activated than the chlorine at the 5-position. However, reaction conditions, including the choice of aminating agent, solvent, temperature, and catalyst (if any), can be optimized to favor the desired substitution at the 5-position.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The presence of multiple functional groups in this compound allows for a range of chemical transformations, making it a versatile intermediate.

-

N-Functionalization: The primary amino group can be readily alkylated, acylated, or sulfonylated to introduce a wide variety of substituents. It can also be a key participant in cyclization reactions to form fused heterocyclic systems.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex molecules. The reactivity of the chloro group at the 6-position is enhanced by its proximity to the ring nitrogen.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, further expanding the synthetic utility of this building block.

Applications in Medicinal Chemistry and Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets and their favorable physicochemical properties. This compound serves as an important intermediate in the synthesis of bioactive molecules for both the pharmaceutical and agrochemical industries.[1]

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in a range of biologically active compounds. For instance, related aminopyridines are key intermediates in the synthesis of drugs like Lumacaftor (for cystic fibrosis) and Nevirapine (an HIV reverse transcriptase inhibitor). A patent has also described a compound containing the 6-chloro-5-methylpyridin-3-yl moiety, highlighting its potential in the development of new therapeutic agents.[3]

The general applications of this class of compounds include the synthesis of molecules with potential antibacterial and anti-inflammatory effects.[1]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of hydrogen atoms. One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the presence of the pyridine ring and the methyl group. The chemical shifts would be influenced by the attached functional groups.

2. Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4]

-

N-H Bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[4]

-

C-N Stretching: The C-N stretching vibration for an aromatic amine would appear in the region of 1335-1250 cm⁻¹.[4]

-

C-Cl Stretching: A C-Cl stretching band is expected in the fingerprint region.

3. Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for closely related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its defined structure and predictable reactivity make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the creation of novel and complex molecules with potential therapeutic or agrochemical applications. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 5-Amino-2-chloro-3-picoline (CAS 38186-82-2)

Introduction

In the landscape of pharmaceutical and agrochemical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel and effective molecules. 5-Amino-2-chloro-3-picoline, identified by the CAS number 38186-82-2, is a pyridine derivative that serves as a critical intermediate in the synthesis of a wide array of complex chemical entities.[1] Its unique structural arrangement, featuring amino, chloro, and methyl functional groups on a pyridine ring, offers a versatile platform for medicinal chemists and process development scientists. This guide provides a comprehensive technical overview of 5-Amino-2-chloro-3-picoline, including its chemical and physical properties, synthesis, applications, and safety considerations, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

5-Amino-2-chloro-3-picoline is also known by its systematic name, 5-Amino-2-chloro-3-methylpyridine.[2][3] The structural attributes of this compound are key to its utility in chemical synthesis.

| Identifier | Value |

| CAS Number | 38186-82-2[2][3][4][5][6][] |

| Molecular Formula | C₆H₇ClN₂[2][3][5][] |

| Molecular Weight | 142.59 g/mol [2][5][] |

| IUPAC Name | 5-Amino-2-chloro-3-methylpyridine[2] |

| Synonyms | 5-Amino-2-chloro-3-picoline, 6-Chloro-5-methylpyridin-3-amine[2][3][8] |

| Appearance | Light yellow solid or powder[3] |

| Melting Point | 90.0 to 94.0 °C[3][5] |

| Boiling Point | 304.7±37.0 °C (Predicted)[5] |

| Density | 1.26 g/cm³[] |

| SMILES | Cc1cc(N)cnc1Cl[2] |

| InChI Key | VSBISZPNLZFTPG-UHFFFAOYSA-N[2][] |

Synthesis and Manufacturing

While specific proprietary synthesis routes are often closely guarded, the general manufacturing approach for 5-Amino-2-chloro-3-picoline involves multi-step organic synthesis. A plausible synthetic pathway could start from a readily available picoline derivative, followed by a series of reactions such as chlorination, nitration, and subsequent reduction to introduce the required functional groups. Purity is a critical parameter, with commercial grades typically offered at 97% or higher to ensure predictable reaction outcomes in downstream applications.[2]

Applications in Research and Development

The strategic importance of 5-Amino-2-chloro-3-picoline lies in its role as a versatile intermediate.[] Its structure allows for a variety of chemical transformations, making it a valuable precursor for creating complex heterocyclic molecules.

Pharmaceutical Synthesis

In the pharmaceutical industry, pyridine derivatives are integral to the development of new therapeutic agents. The functional groups of 5-Amino-2-chloro-3-picoline offer multiple reaction sites. The amino group can be acylated, alkylated, or diazotized, while the chloro group can be displaced through nucleophilic substitution. These reactions enable the elaboration of the pyridine core into more complex scaffolds for drug discovery programs targeting a range of conditions, from neurological disorders to infectious diseases.[1]

Agrochemical Development

In the agrochemical sector, 5-Amino-2-chloro-3-picoline serves as a foundational component in the creation of novel herbicides and fungicides.[1] The development of new crop protection agents is crucial for global food security, and the unique chemical properties of this intermediate contribute to the design of active ingredients with improved efficacy and environmental profiles.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential when working with 5-Amino-2-chloro-3-picoline.

Hazard Identification

According to safety data sheets, 5-Amino-2-chloro-3-picoline is classified with the following hazards:

-

Acute Toxicity (Oral): Category 4[2]

-

Skin Irritation: Category 2[2]

-

Serious Eye Damage: Category 1[2]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2]

The signal word for this chemical is "Danger".[2]

Recommended Safety Precautions

When handling 5-Amino-2-chloro-3-picoline, the following personal protective equipment (PPE) and engineering controls are recommended:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.

-

General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

In case of exposure, it is crucial to follow the first aid measures outlined in the safety data sheet.[4]

Note on a Related but Distinct Chemical

It is important for researchers to distinguish CAS 38186-82-2 from other chemical entities. For instance, the indole derivative 3-(4-Fluorophenyl)-1-isopropyl-1H-indole has been identified as a key intermediate in the synthesis of the anti-cholesterol drug Fluvastatin.[9][10] This compound and its derivatives are subjects of research in medicinal chemistry due to the broad biological activities of the indole nucleus.[9][10] While both are valuable in synthetic chemistry, they are distinct molecules with different structures and applications.

Conclusion

5-Amino-2-chloro-3-picoline (CAS 38186-82-2) is a key building block in the chemical industry, with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its versatile reactivity, stemming from its distinct functional groups, allows for the creation of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2 [sigmaaldrich.com]

- 3. 38186-82-2 C6H7ClN2 5-AMINO-2-CHLORO-3-PICOLINE, CasNo.38186-82-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Amino-2-chloro-3-picoline CAS#: 38186-82-2 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 8. calpaclab.com [calpaclab.com]

- 9. scirp.org [scirp.org]

- 10. scirp.org [scirp.org]

A Comprehensive Technical Guide to 6-Chloro-5-methylpyridin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridin-3-amine is a substituted aminopyridine that serves as a crucial building block in the synthesis of complex organic molecules. Its strategic placement of an amine, a chloro group, and a methyl group on the pyridine scaffold imparts a unique reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the pyridine nitrogen, combined with the activating and directing effects of its substituents, allows for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides an in-depth analysis of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics such as kinase inhibitors.

Chemical Identity and Properties

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This section provides the definitive nomenclature and key physicochemical properties of this compound.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Due to historical naming conventions and its use in various commercial and research contexts, the compound is also known by several synonyms. It is crucial for researchers to recognize these alternative names to ensure comprehensive literature and database searches.

| Table 1: Synonyms and Identifiers | |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-2-chloro-3-methylpyridine, 5-Amino-2-chloro-3-picoline |

| CAS Number | 38186-82-2 |

| Molecular Formula | C₆H₇ClN₂ |

| MDL Number | MFCD03095087 |

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in chemical synthesis.

| Table 2: Physicochemical Data | |

| Molecular Weight | 142.59 g/mol |

| Appearance | Solid, often a powder or crystalline solid, ranging from off-white to light yellow. |

| Melting Point | 93-98 °C[1] |

| Solubility | Limited solubility in water; soluble in some organic solvents such as ethanol and dichloromethane. |

| Stability | Stable under normal conditions, but may react with strong oxidizing agents. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route begins with the commercially available 2,6-dichloropyridine. This pathway involves a sequence of nitration, selective amination, and reduction.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process, designed to introduce the required functional groups in a controlled manner.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative synthesis constructed from established procedures for analogous transformations on pyridine rings.[2][3]

Step 1: Nitration of 2,6-Dichloropyridine

-

Rationale: The initial step introduces a nitro group, which is a powerful electron-withdrawing group and a precursor to the desired amine. The nitration of 2,6-dichloropyridine is directed to the 3-position due to the directing effects of the chloro substituents and the pyridine nitrogen.

-

Procedure:

-

To a flask maintained at 0 °C, slowly add 2,6-dichloropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, carefully heat the reaction mixture to approximately 65-70 °C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

-

Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine

-

Rationale: This step selectively replaces one of the chloro groups with an amino group. The chloro group at the 2-position is more activated towards nucleophilic aromatic substitution (SNAr) due to its ortho relationship to both the ring nitrogen and the strongly electron-withdrawing nitro group.[4]

-

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol.

-

Add aqueous ammonia solution (excess) to the mixture.

-

Heat the reaction mixture to 35-40 °C for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The final step involves the reduction of the nitro group to the target primary amine. Standard reduction methods are effective for this transformation.

-

Procedure (using Iron in acidic medium):

-

Suspend 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (excess) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, make it basic with an appropriate base (e.g., sodium carbonate), and filter through a pad of celite to remove iron salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

-

Chemical Reactivity and Applications in Synthesis

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The amine group can act as a nucleophile or be derivatized, while the chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the chloro group at the 6-position (an activated 'ortho' position relative to the ring nitrogen) makes this compound an excellent substrate for C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for constructing complex biaryl and aryl-amine scaffolds.

3.1.1 Suzuki-Miyaura Coupling

-

Causality: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the context of drug discovery, it is frequently used to couple heterocyclic halides with arylboronic acids to build the core structures of kinase inhibitors. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

-

Representative Protocol: Synthesis of a Biaryl Pyridine Derivative

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography to yield the desired 6-aryl-5-methylpyridin-3-amine.[6]

-

Caption: General scheme for Suzuki-Miyaura coupling.

3.1.2 Buchwald-Hartwig Amination

-

Causality: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This is particularly useful for introducing diverse amine functionalities, which can act as key pharmacophoric elements to modulate solubility, basicity, and target engagement. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.

-

Representative Protocol: Synthesis of a Diaminopyridine Derivative

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq).

-

Solvent Addition: Remove the flask from the glovebox and add an anhydrous, degassed solvent such as toluene under a positive pressure of inert gas.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[9][10]

-

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.[11][12] PI3Kδ, an isoform of PI3K primarily expressed in leukocytes, is a key target for B-cell malignancies.[1]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.

Case Study: Synthesis of PI3Kδ Inhibitors

Research has demonstrated the use of aminothiazole-pyridine scaffolds in developing potent and selective PI3Kδ inhibitors.[1] A key intermediate in the synthesis of these inhibitors is a derivative of this compound. For instance, the compound CHMFL-PI3KD-317, a potent PI3Kδ inhibitor, incorporates a core structure derived from a related aminopyridine.[1] The synthesis of such molecules typically involves an initial Suzuki coupling to build the aryl-thiazole-pyridine core, followed by further functionalization of the amine group.

The rationale for using the this compound scaffold is its ability to be elaborated into a structure that can effectively bind to the ATP-binding pocket of the PI3K kinase domain. The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Table 3: Hazard Information | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[1]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The successful application of this and related aminopyridine scaffolds in the development of potent kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, underscores its importance for drug discovery professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

- 1. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Reactivity in Substituted Aminopyridines: A Technical Guide for Drug Development Professionals

<_ _>

Abstract

Substituted aminopyridines are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Their value lies in a unique electronic architecture: an electron-deficient pyridine ring modulated by an electron-donating amino group. This inherent push-pull system creates a nuanced reactivity landscape that can be precisely controlled by the strategic placement of additional substituents. This guide provides an in-depth exploration of the core principles governing the reactivity of these vital heterocycles. We will dissect the interplay of electronic and steric effects, provide mechanistic insights into key transformations, and offer field-proven experimental protocols to empower researchers in drug discovery and development.

The Electronic Core: Understanding the Unsubstituted Aminopyridine

The reactivity of any substituted aminopyridine is rooted in the electronic properties of its parent structure. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via an inductive effect (-I).[2] This makes the ring generally less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.[3]

The introduction of an amino group (-NH2), a powerful electron-donating group through resonance (+M), fundamentally alters this landscape.[4] The nitrogen's lone pair delocalizes into the ring, increasing electron density, particularly at the positions ortho and para to the amino group. This creates a chemical dichotomy: a ring that is activated towards electrophiles at specific positions while remaining susceptible to nucleophiles at others.

The positional isomerism of the amino group (2-, 3-, or 4-) is the first critical determinant of reactivity:

-

2-Aminopyridine: The amino group strongly activates the C3 and C5 positions for electrophilic attack. The proximity to the ring nitrogen also allows for potential chelation with metal catalysts.

-

3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. The C2 and C6 positions, being ortho to the ring nitrogen, are also inherently electron-deficient, leading to complex reactivity.[4]

-

4-Aminopyridine: The amino group strongly activates the C3 and C5 positions for electrophilic attack. The direct conjugation with the ring nitrogen enhances the overall electron-donating capacity, making the ring nitrogen significantly more basic than in pyridine itself.[5]

The Role of Substituents: Directing Reactivity

The true synthetic power of aminopyridines is unlocked by introducing additional substituents. These groups can either enhance or counteract the effects of the amino group and the ring nitrogen, providing fine-tuned control over reaction outcomes.

Electron-Donating Groups (EDGs)

EDGs (e.g., -OCH3, -CH3) further increase the electron density of the ring, enhancing its nucleophilicity and reactivity towards electrophiles. They also increase the basicity of the ring nitrogen, which can influence its role as a ligand or its protonation state under reaction conditions.

Electron-Withdrawing Groups (EWGs)

EWGs (e.g., -NO2, -CN, -Halogens) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNA_r_).[6] An EWG placed ortho or para to a leaving group (like a halide) dramatically accelerates SNA_r_ by stabilizing the negative charge in the Meisenheimer intermediate.[7]

The interplay between the amino group, the ring nitrogen, and an additional substituent dictates the regioselectivity of nearly all transformations.

Caption: Influence of substituents on the aminopyridine core.

Quantitative Insights: Substituent Effects on Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter influencing reaction mechanisms, catalyst binding, and the ultimate biological activity of the final molecule. This basicity, quantified by the pKa of the conjugate pyridinium ion, is highly sensitive to the electronic nature of substituents.[2]

| Substituent (on 4-Aminopyridine) | Position | pKa (of Pyridinium Ion) | Electronic Effect | Reference |

| -H (4-Aminopyridine) | 4 | 9.11 | Reference | [8] |

| -CH3 | 2 | ~9.5 | EDG (Inductive) | [9] |

| -Cl | 2 | ~7.5 | EWG (Inductive) | [8][9] |

| -Cl | 3 | ~8.0 | EWG (Inductive) | [8][9] |

| -NO2 | 3 | ~6.0 | EWG (Resonance/Inductive) | [10] |

Note: pKa values are approximate and can vary with solvent and temperature. The table illustrates general trends.

As shown, EDGs increase the pKa, making the nitrogen more basic, while EWGs decrease the pKa.[8] This predictable relationship is crucial for designing reaction conditions, particularly for pH-sensitive transformations or when the pyridine nitrogen might compete with other nucleophiles.

Key Transformations in Drug Development

Substituted aminopyridines are versatile synthons, participating in a wide array of reactions. The following are among the most critical for drug development professionals.

Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is a cornerstone reaction for functionalizing electron-deficient aminopyridines. The reaction is most efficient when a good leaving group (e.g., F, Cl, Br) is positioned ortho or para to a strong EWG.[6] The pyridine nitrogen itself acts as an innate EWG, activating the C2 and C4 positions for nucleophilic attack.[11]

Causality: The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate (Meisenheimer complex).[12] EWGs are essential as they stabilize this intermediate through resonance or induction, thereby lowering the activation energy of the rate-determining addition step.[6] The leaving group order is often F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic for the initial nucleophilic attack.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Modern drug synthesis heavily relies on Pd-catalyzed cross-coupling reactions to form C-C and C-N bonds. Aminopyridines bearing a halide or triflate are excellent substrates for these transformations.

This reaction forms C-C bonds by coupling a halo-aminopyridine with an organoboron reagent. It is highly valued for its functional group tolerance and readily available reagents.[13][14]

Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the palladium catalyst to the electron-rich halo-aminopyridine and to promote the reductive elimination step.[15] The base (e.g., K2CO3, Cs2CO3) is crucial for the transmetalation step, activating the boronic acid.[16]

This reaction forms C-N bonds by coupling a halo-aminopyridine with an amine.[15] It is a powerful method for synthesizing complex diaryl or alkyl-aryl amines, which are common motifs in pharmaceuticals.[17]

Causality: Similar to the Suzuki coupling, this reaction requires a palladium catalyst with specialized ligands.[18] A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is necessary to deprotonate the amine coupling partner, making it sufficiently nucleophilic to displace the halide from the palladium center in the catalytic cycle.[15]

Electrophilic Aromatic Substitution (SEAr)

While the pyridine ring is generally deactivated towards electrophiles, the strong activating effect of the amino group enables SEAr reactions like halogenation and nitration, typically directing to the ortho and para positions.[3]

Causality: The reaction often requires carefully controlled conditions to prevent reaction at the more nucleophilic amino group or protonation of the ring nitrogen by strong acids, which would completely deactivate the ring.[3] Protecting the amino group, for instance as an amide, can moderate its activating strength and prevent side reactions, though this adds steps to the synthetic route.[19]

Experimental Protocols & Workflows

Synthesizing technical accuracy with field-proven insights requires robust and reproducible protocols.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine

This protocol describes a self-validating system for coupling a highly activated halo-aminopyridine derivative.

Objective: To synthesize 2-(4-methoxyphenyl)-5-nitropyridine.

Materials:

-

2-Bromo-5-nitropyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)2) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium Carbonate (K2CO3), anhydrous (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-nitropyridine, 4-methoxyphenylboronic acid, and K2CO3.

-

Catalyst Premixing: In a separate vial, add Pd(OAc)2 and SPhos. Add a small amount of dioxane and swirl for 2 minutes. This pre-formation of the active catalyst is crucial for reproducibility.

-

Reaction Setup: Add the catalyst slurry to the Schlenk flask. Evacuate and backfill the flask with Argon or Nitrogen gas (repeat 3 times).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The water is essential for dissolving the base and facilitating the catalytic cycle.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the 2-bromo-5-nitropyridine starting material indicates completion (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification & Validation: Concentrate the crude product under reduced pressure. Purify by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Validate the structure and purity of the final product by 1H NMR, 13C NMR, and HRMS.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of substituted aminopyridines is a rich and multifaceted field, governed by a delicate balance of inductive and resonance effects. For the medicinal chemist, mastering these principles is not an academic exercise but a practical necessity. By understanding how the position of the amino group and the electronic nature of other substituents control the outcome of key synthetic transformations—from SNA_r_ to palladium-catalyzed cross-couplings—researchers can design more efficient and innovative synthetic routes. This guide provides a foundational framework, empowering drug development professionals to rationally design and execute the synthesis of novel aminopyridine-based therapeutics with greater precision and success.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Role of 6-Chloro-5-methylpyridin-3-amine in heterocyclic chemistry

An In-Depth Technical Guide to 6-Chloro-5-methylpyridin-3-amine in Heterocyclic Chemistry

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, this compound emerges as a particularly strategic building block due to its orthogonal reactivity. The presence of a nucleophilic amino group at the 3-position and a synthetically versatile chloro group at the electronically activated 6-position provides a robust platform for the construction of complex heterocyclic systems. This guide offers a comprehensive analysis of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental frameworks. We will delve into the mechanistic underpinnings of its reactivity in key transformations such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and illustrate its utility in the synthesis of high-value compounds, including scaffolds for bioactive molecules.

Introduction: A Privileged Scaffold with Strategic Functionality

Nitrogen-containing heterocycles are a cornerstone of pharmaceutical and agrochemical research, with the pyridine ring being a "privileged" structural motif found in numerous FDA-approved drugs.[1] The specific arrangement of substituents on the pyridine ring dictates its chemical behavior and its ability to interact with biological targets.

This compound (CAS: 38186-82-2) is a bifunctional reagent of significant interest. Its utility is derived from two key features:

-

An Activated Chloro Group: The chlorine atom at the 6-position (ortho to the ring nitrogen) is highly activated towards displacement. The inherent electron-withdrawing nature of the pyridine nitrogen significantly enhances the electrophilicity of the C6 carbon, making it susceptible to both nucleophilic attack and oxidative addition by palladium catalysts.

-

A Nucleophilic Amino Group: The amino group at the 3-position serves as a versatile nucleophile and a handle for further derivatization, enabling the construction of fused ring systems and the introduction of diverse pharmacophoric elements.

This combination allows for sequential and regioselective functionalization, making it an invaluable intermediate for building molecular complexity. This guide will explore how to strategically leverage this reactivity.

Synthesis of the Core Scaffold

The preparation of this compound involves multi-step synthetic sequences where precise control of reaction conditions is critical to ensure desired regioselectivity and yield.[2] While various proprietary methods exist, a generalized approach can be conceptualized.

Caption: Generalized synthetic workflow for aminopyridines.

The synthesis often begins with a readily available methylpyridine derivative. Key transformations typically include nitration to introduce the precursor to the amino group, followed by a chlorination step. The final step involves the selective reduction of the nitro group to the desired amine. The order of these steps is crucial for managing directing group effects and achieving the correct isomer.

Pillars of Reactivity: Mechanistic Insights and Protocols

The synthetic power of this compound stems from the distinct reactivity of its chloro and amino substituents. Understanding the principles governing these reactions is key to successful application.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 6-position is exceptionally labile towards nucleophilic displacement. This enhanced reactivity is a direct consequence of the electronic structure of the pyridine ring.

Causality: During a nucleophilic attack at the C6 position, the electron-withdrawing pyridine nitrogen effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the reaction, facilitating the substitution under milder conditions compared to a chloro-substituent at the 3- or 5-position.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: N-Arylation via SNAr

-

Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in a polar aprotic solvent such as DMF or NMP.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv.), to the mixture.

-

Heating: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate. The electrophilic C-Cl bond readily participates in the oxidative addition step, which is often rate-determining in the catalytic cycle.

Caption: Generalized catalytic cycle for cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is the preeminent method for forming biaryl linkages, a common motif in kinase inhibitors and other pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv., 1.0 mmol), the desired arylboronic acid (1.5 equiv., 1.5 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%), SPhos (0.04 equiv., 4 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv., 3.0 mmol).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/water (4:1 ratio, 5 mL).

-

Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction allows for the construction of C-N bonds, providing access to a wide array of substituted anilines and related structures that would be inaccessible through classical methods.

Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable Buchwald ligand (e.g., SPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[3]

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[3]

-

Solvent & Heating: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the sealed tube to 100 °C with vigorous stirring.[3]

-

Monitoring & Work-up: Monitor progress by LC-MS. Upon completion, cool the reaction and carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent.[3]

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, RuPhos, Xantphos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, i-Pr₂NH (CuI co-cat.) | THF, DMF |

Table 1: Common Conditions for Cross-Coupling Reactions.

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound is realized when its reactivity is applied to the synthesis of complex, functional molecules. Its bifunctional nature makes it an ideal precursor for fused heterocyclic systems.

Construction of Pyridopyrimidines

Pyridopyrimidines are a class of fused N-heterocycles that are prevalent in medicinal chemistry, often exhibiting kinase inhibitory activity. This compound can serve as a key starting material for these scaffolds.

A plausible synthetic strategy involves:

-

Acylation/Condensation: The amino group at C3 is reacted with a suitable carbonyl-containing component (e.g., an α,β-unsaturated ester or a β-ketoester) to form an enaminone or related intermediate.

-

Intramolecular Cyclization: The newly formed sidechain then undergoes an intramolecular cyclization, where a nucleophilic atom (N or O) displaces the chloro group at C6 to form the second ring, yielding the pyridopyrimidine core.

Caption: Strategy for Fused Heterocycle Synthesis.

Case Study: A Scaffold for Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that mimics the adenine base of ATP, forming key hydrogen bonds in the kinase hinge region. The aminopyridine structure is ideal for this purpose. By applying the cross-coupling reactions discussed previously, one can rapidly generate a library of potential inhibitors.

For example, a Suzuki-Miyaura coupling can be used to install a recognition moiety (e.g., a pyrazole or indole) at the 6-position, while the 3-amino group can be acylated or further functionalized to interact with the solvent-exposed region of the kinase. This modular approach allows for systematic exploration of the structure-activity relationship (SAR).

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined and predictable reactivity, characterized by an activated site for substitution and coupling at C6 and a versatile nucleophilic handle at C3, provides a reliable platform for synthetic chemists. By mastering the principles of SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel heterocyclic compounds for applications ranging from drug discovery to materials science.[2] The insights and protocols provided in this guide serve as a foundational framework for unlocking the full synthetic potential of this powerful building block.

References

6-Chloro-5-methylpyridin-3-amine melting and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 38186-82-2), with a specific focus on the principles and methodologies for the accurate determination of its melting and boiling points. As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, precise characterization of this compound is essential for process optimization, quality control, and regulatory compliance. This document furnishes researchers, scientists, and drug development professionals with the theoretical foundation and practical, field-proven protocols required for reliable thermal analysis.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive chlorine atom and an amino group on a methylated pyridine scaffold, makes it a versatile intermediate. In drug development and materials science, this compound serves as a key precursor for creating more complex molecules with desired biological or material properties[1]. The chlorine atom is susceptible to nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions, while the amino group offers a site for amidation, alkylation, or diazotization.

Given its role as a critical starting material, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for robust process development. The melting and boiling points are fundamental parameters that dictate purification strategies (such as recrystallization and distillation), inform on material purity, and ensure batch-to-batch consistency.

Physicochemical Profile

A summary of the key physicochemical properties of this compound is presented below. These values represent a consolidation of data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-2-chloro-3-picoline, 5-Amino-2-chloro-3-methylpyridine | [2][3] |

| CAS Number | 38186-82-2 | [2][3][4][5][6] |

| Molecular Formula | C₆H₇ClN₂ | [2][6][7] |

| Molecular Weight | 142.59 g/mol | [3][7] |

| Appearance | Off-white to light yellow crystalline powder/solid | [1] |

| Melting Point | 93-98 °C | [3][4] |

| 90.0 to 94.0 °C | [7] | |

| Boiling Point | ~304.7 °C at 760 mmHg | [4][7][8] |

Theoretical Principles of Phase Transitions

The melting and boiling points are intrinsic physical properties that signify a substance's transition between solid-liquid and liquid-gas phases, respectively. These transitions are governed by the energy required to overcome the intermolecular forces holding the molecules together in a condensed state.

-

Melting Point: For a crystalline solid like this compound, the melting point is the temperature at which the crystal lattice breaks down, and the substance becomes a liquid. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C[9]. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[9]. Therefore, the melting point range is a critical indicator of purity.

-

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[9]. This property is highly dependent on pressure; a lower external pressure results in a lower boiling point. For this reason, boiling points should always be reported with the pressure at which they were measured.

Experimental Protocol: Melting Point Determination

The capillary method using a digital melting point apparatus is the standard for obtaining accurate and reproducible results. The causality behind this protocol is to achieve a slow, controlled heating rate that allows the system to remain in thermal equilibrium, ensuring a precise measurement of the phase transition temperature.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.

-

-

Capillary Tube Loading:

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. A packed column of 2-3 mm is ideal.

-

-

Measurement - Two-Stage Heating:

-

Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough value.

-

Slow Scan (For Accuracy): For a precise measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point (e.g., ~75°C for this compound).

-

Set the heating ramp rate to 1-2°C per minute. A slow rate is crucial for accuracy.

-

-

Observation and Recording:

-

Insert the capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnified viewfinder.

-

Record T1 , the temperature at which the first drop of liquid appears.

-

Record T2 , the temperature at which the last crystal of solid melts completely into a transparent liquid[9].

-

The result should be reported as a range: T1 - T2 . For this compound, this should fall within the 90-98°C range.

-

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For compounds with high boiling points like this compound, and when sample quantity may be limited, the Thiele tube method provides a reliable micro-scale determination. The principle relies on identifying the temperature where the liquid's vapor pressure precisely equals the atmospheric pressure upon cooling.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample of this compound. Note: As this compound is a solid at room temperature, it must first be melted in the tube.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the sample.

-

Insert the assembly into a Thiele tube containing mineral oil, making sure the sample is below the oil level and the rubber band is well above it.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. The shape of the tube will ensure uniform heating via convection currents.

-

Heat until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.

-

-

Cooling and Observation:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease.

-

Carefully observe the sample. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer.

-

This recorded temperature is the boiling point of the liquid at the current atmospheric pressure.

-

-

Data Reporting:

-

Record the determined boiling point and the ambient barometric pressure.

-

Workflow for Boiling Point Determination (Thiele Tube)

Caption: Workflow for Micro Boiling Point Determination.

Conclusion: Ensuring Trustworthiness and Integrity

The accurate determination of the melting and boiling points of this compound is fundamental to its effective use in research and development. Adherence to systematic protocols, including proper sample preparation, controlled heating rates, and careful observation, is paramount for generating trustworthy and reproducible data. The reported melting range of 90-98°C and a boiling point of ~305°C serve as critical benchmarks for assessing purity and guiding synthetic and purification processes. By following the validated methodologies outlined in this guide, scientists can ensure the integrity of their results and the quality of this vital chemical intermediate.

References

- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2 [sigmaaldrich.com]

- 4. This compound, CAS No. 38186-82-2 - iChemical [ichemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

6-Chloro-5-methylpyridin-3-amine molecular weight and formula

An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-amine: A Core Building Block for Modern Drug Discovery

Executive Summary: this compound is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and structural properties, stemming from the specific arrangement of the chloro, methyl, and amine groups on the pyridine ring, make it a versatile and highly reactive intermediate. This guide provides a comprehensive overview of its core properties, chemical reactivity, synthetic utility, and applications, with a focus on its role in modern drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to serve as a valuable resource for researchers, chemists, and drug development professionals.

Core Molecular Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and final product characterization.

Chemical Identity and Structure

This compound is a heterocyclic amine. The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, is functionalized with three substituents. The strategic placement of the electron-withdrawing chlorine atom at the 6-position (ortho to the ring nitrogen) and the electron-donating amine and methyl groups at the 3- and 5-positions, respectively, creates a unique electronic environment that dictates its reactivity.

-

Molecular Formula: C₆H₇ClN₂[1]

-

CAS Number: 38186-82-2[1]

-

IUPAC Name: this compound

-

SMILES: Nc1cc(C)c(Cl)nc1

Physicochemical Properties

The physical properties of this compound are characteristic of a crystalline organic solid. These properties are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [4] |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3] |

| Molecular Weight | 142.586 g/mol | [1] |

| Melting Point | 90.0 to 94.0 °C | [2] |

| Boiling Point | 304.7 ± 37.0 °C (Predicted) | [2] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and dichloromethane. | [4] |

| Stability | Stable under normal laboratory conditions; may react with strong oxidizing agents. | [4] |

Chemical Reactivity and Synthetic Strategy

The value of this compound in synthesis is not merely its structure, but its predictable and versatile reactivity. The chlorine atom at the 6-position is particularly susceptible to displacement, making it an excellent electrophilic site for coupling reactions.

The Activating Role of the Ring Nitrogen

In the pyridine ring, the nitrogen atom is electron-withdrawing, creating electron-deficient (electrophilic) carbon centers at the ortho (2- and 6-) and para (4-) positions. This intrinsic property is the primary driver of this molecule's utility. The chlorine atom at the 6-position is therefore highly activated towards nucleophilic aromatic substitution (SₙAr). This is a significant advantage for synthetic chemists, as it allows for milder reaction conditions and often leads to higher yields compared to isomers where the chlorine is at a meta-position (e.g., the 5-position).[5]

Key Synthetic Transformations

This intermediate is primarily employed in reactions that functionalize the C-Cl bond, using the amine group as a handle for further modifications or as a key pharmacophoric feature.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Critical Role of Solubility in Advancing Chemical Entities

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylpyridin-3-amine is a pivotal structural motif in contemporary drug discovery, serving as a key building block for a multitude of pharmacologically active agents, most notably in the development of kinase inhibitors. This document provides a comprehensive and technically detailed guide for its synthesis. The protocol herein is designed to be robust and scalable, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended to empower researchers with a reliable method for accessing this important synthetic intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a two-step sequence starting from the commercially available 2-chloro-3-methylpyridine. This strategy involves an initial electrophilic nitration of the pyridine ring, followed by the reduction of the resulting nitro group to the target primary amine. This pathway is selected for its high efficiency and the reliability of each transformation.

Diagram of the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine

The nitration of 2-chloro-3-methylpyridine is achieved using a standard nitrating mixture of concentrated sulfuric and nitric acids. The reaction is conducted at a reduced temperature to control the exothermicity and to ensure regioselectivity.

Materials and Reagents

| Reagent | Grade |

| 2-Chloro-3-methylpyridine | ≥98% |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent |

| Nitric Acid (HNO₃) | 70%, ACS Reagent |

| Dichloromethane (DCM) | ACS Grade |

| Saturated Sodium Bicarbonate | Aqueous Solution |

| Anhydrous Magnesium Sulfate | Laboratory Grade |

Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 volumes, e.g., 50 mL for 10 g of starting material).

-

Cooling: Immerse the flask in an ice-salt bath to cool the sulfuric acid to between 0 and 5 °C.

-

Substrate Addition: Slowly add 2-chloro-3-methylpyridine (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.75 volumes) to concentrated sulfuric acid (2.5 volumes), while cooling in an ice bath. Transfer this mixture to the dropping funnel.

-

Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over approximately 1 hour. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate should form.

-

Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-chloro-3-methyl-5-nitropyridine can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 2: Synthesis of this compound